molecular formula C10H8BrNO2 B3392304 4-(2-bromoacetyl)-2-methoxybenzonitrile CAS No. 945612-61-3

4-(2-bromoacetyl)-2-methoxybenzonitrile

Cat. No.: B3392304
CAS No.: 945612-61-3
M. Wt: 254.08 g/mol
InChI Key: NPPNFIZNLRKAEO-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)-2-methoxybenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromoacetyl group and a methoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoacetyl)-2-methoxybenzonitrile typically involves the bromination of 2-methoxybenzonitrile followed by acetylation. One common method includes the reaction of 2-methoxybenzonitrile with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Safety measures are also implemented to handle the hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetyl)-2-methoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation: Oxidation reactions can convert the methoxy group to a hydroxyl group or further to a carbonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thioethers, and ethers.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

Mechanism of Action

The mechanism of action of 4-(2-bromoacetyl)-2-methoxybenzonitrile is primarily related to its ability to undergo nucleophilic substitution reactions. The bromoacetyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of various derivatives with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromoacetyl)-2-methoxybenzonitrile is unique due to the presence of both the bromoacetyl and methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The methoxy group also provides additional sites for further functionalization, increasing its utility in medicinal chemistry and material science .

Properties

IUPAC Name

4-(2-bromoacetyl)-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10-4-7(9(13)5-11)2-3-8(10)6-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPNFIZNLRKAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945612-61-3
Record name 4-(2-bromoacetyl)-2-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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